molecular formula C18H18ClN3O4 B2952644 Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-43-4

Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2952644
CAS No.: 478246-43-4
M. Wt: 375.81
InChI Key: MABIHHRKSFYNEQ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate, also known as CPP-N, is a synthetic compound used in scientific research and laboratory experiments. CPP-N is a derivative of the piperazine family, which is a group of cyclic compounds with a wide range of applications. CPP-N has been studied for its potential uses in medicine and pharmacology, as well as its potential as an insecticide.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxidation Processes : Research on piperazinediones, which share structural similarities with the compound , indicates that they undergo oxidation at the methylene group within the piperazine ring when treated with selenium dioxide, leading to the formation of piperazinetetrone. Such studies provide insights into the reactivity and potential modifications of piperazine-containing compounds (Tanaka, Yamazaki, & Ohta, 1977).

  • Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives, including those with a piperazinyl component, has been demonstrated to yield compounds with good to moderate antimicrobial activities. This suggests potential applications of Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate in developing new antimicrobial agents (Bektaş et al., 2007).

  • Polymer Synthesis : Studies involving the synthesis of polymers through direct polycondensation using piperazine moieties highlight the versatility of piperazine-containing compounds in material science. Such research could indicate the potential of this compound in the development of new polymeric materials with specific properties (Yu, Seino, & Ueda, 1999).

  • Spectroscopic and Structural Properties : The synthesis of Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing piperazine moieties demonstrates the compound's potential in coordination chemistry and its applications in developing materials with unique spectroscopic and structural properties. Such complexes have shown promising cytotoxic and antibacterial properties, suggesting further research avenues (Keypour et al., 2017).

  • Nitrobenzene Determination : A spectrophotometric method involving the reduction of nitrobenzenes to arylamines, including those related to this compound, highlights the chemical's role in analytical chemistry for determining nitrobenzene compounds in various samples (Escrig-Tena et al., 1998).

Mechanism of Action

Properties

IUPAC Name

methyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-18(23)13-2-7-16(17(12-13)22(24)25)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABIHHRKSFYNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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